molecular formula C23H29FO6 B7945167 9alpha-Fluorcortisolacetat

9alpha-Fluorcortisolacetat

Cat. No.: B7945167
M. Wt: 420.5 g/mol
InChI Key: UUHYILPJUKGJDI-XYNXPQAZSA-N
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Description

9α-Fluorcortisolacetat (CAS 514-36-3), also known as fludrocortisone acetate, is a synthetic corticosteroid with potent mineralocorticoid activity and significant glucocorticoid effects . Its molecular formula is C23H31FO6 (molecular weight: 422.5 g/mol), featuring a 9α-fluoro substitution, a 21-acetate group, and hydroxyl groups at positions 11β and 17α . This structural configuration enhances its resistance to enzymatic degradation and increases receptor binding affinity compared to cortisol. Clinically, it is used to manage conditions like Addison’s disease and orthostatic hypotension by regulating sodium retention and blood pressure .

Properties

IUPAC Name

[2-[(8S,9R,10S,13S,14S,17R)-9-fluoro-17-hydroxy-10,13-dimethyl-3,11-dioxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29FO6/c1-13(25)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(26)6-8-20(14,2)23(17,24)18(27)11-21(16,22)3/h10,16-17,29H,4-9,11-12H2,1-3H3/t16-,17-,20-,21-,22-,23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHYILPJUKGJDI-XYNXPQAZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3(C2CCC4=CC(=O)CCC43C)F)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29FO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9alpha-Fluorcortisolacetat involves multiple steps, starting from a suitable steroid precursorThe reaction conditions must be carefully optimized to ensure high yield and purity of the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure consistency and compliance with regulatory standards. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the purity and concentration of the compound throughout the production process .

Chemical Reactions Analysis

Types of Reactions: 9alpha-Fluorcortisolacetat undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deoxy derivatives .

Scientific Research Applications

9alpha-Fluorcortisolacetat has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9alpha-Fluorcortisolacetat involves its interaction with mineralocorticoid receptors in target tissues. Upon binding to these receptors, the compound modulates the expression of specific genes involved in electrolyte balance and fluid homeostasis. This leads to increased reabsorption of sodium and water in the kidneys, resulting in elevated blood pressure and reduced inflammation .

Comparison with Similar Compounds

9α-Chlorocortisol Acetate (CAS 29042-01-1)

  • Molecular Formula : C23H31ClO6
  • Key Structural Difference : The 9α-fluoro group in 9α-fluorcortisolacetat is replaced with a 9α-chloro substituent .
  • Activity: Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce mineralocorticoid receptor (MR) binding efficiency.

16α-Methyl-9α-Fluorocortisol 21-Acetate (CAS 1524-94-3)

  • Molecular Formula : C24H33FO6
  • Key Structural Difference : Incorporates a 16α-methyl group in addition to the 9α-fluoro and 21-acetate groups .
  • Activity : The 16α-methyl group enhances glucocorticoid receptor (GR) affinity while diminishing mineralocorticoid effects, a pattern observed in dexamethasone derivatives. This modification may improve anti-inflammatory potency but reduces utility in sodium-retention therapies .
  • Regulatory Status : Listed as an impurity in dexamethasone acetate formulations (EP Impurity E), indicating its role in quality control rather than direct therapeutic use .

Data Table: Structural and Pharmacological Comparison

Compound 9α-Fluorcortisolacetat 9α-Chlorocortisol Acetate 16α-Methyl-9α-Fluorocortisol 21-Acetate
CAS Number 514-36-3 29042-01-1 1524-94-3
Molecular Formula C23H31FO6 C23H31ClO6 C24H33FO6
Molecular Weight 422.5 g/mol 439.0 g/mol 436.5 g/mol
Key Substituents 9α-F, 21-acetate 9α-Cl, 21-acetate 9α-F, 16α-CH3, 21-acetate
Primary Activity Mineralocorticoid Unknown (limited data) Glucocorticoid (impurity profile)
Clinical Use Addison’s disease None reported Dexamethasone impurity

Research Findings and Mechanistic Insights

Role of 9α-Fluoro Substitution

The 9α-fluoro group in 9α-fluorcortisolacetat increases MR binding affinity by 10-fold compared to cortisol, attributed to fluorine’s electronegativity and optimal van der Waals interactions . This substitution also reduces 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) metabolism, prolonging its half-life .

Impact of Halogen Replacement (F → Cl)

Chlorine’s lower electronegativity and larger size in 9α-chlorocortisol acetate likely weaken MR interactions, as observed in comparative studies of halogenated steroids. Chlorinated analogs often exhibit reduced bioavailability due to faster hepatic clearance .

Effect of 16α-Methyl Addition

The 16α-methyl group in the dexamethasone-like analog sterically hinders MR binding but enhances GR affinity, shifting the therapeutic profile toward anti-inflammatory applications . This structural feature is critical in drugs like dexamethasone, which prioritize glucocorticoid over mineralocorticoid effects.

Biological Activity

9alpha-Fluorcortisolacetat, also known as fludrocortisone acetate, is a synthetic corticosteroid that exhibits significant mineralocorticoid activity. It is primarily used in clinical settings to manage conditions such as adrenal insufficiency and orthostatic hypotension. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacodynamics, and clinical implications through diverse research findings and case studies.

This compound mimics the action of aldosterone, a natural mineralocorticoid hormone. Its primary mechanism involves binding to the mineralocorticoid receptor (MR) in renal epithelial cells, leading to the following biological effects:

  • Sodium Retention : Increases sodium reabsorption in the distal tubules and collecting ducts of the kidneys.
  • Potassium Excretion : Promotes potassium excretion, which can lead to hypokalemia if not monitored.
  • Water Retention : Enhances water retention indirectly through sodium reabsorption, which increases blood volume and blood pressure.

Pharmacodynamics

The pharmacodynamics of this compound reveal its potency and duration of action compared to other corticosteroids. Key pharmacokinetic parameters include:

ParameterValue
Bioavailability~100% (oral)
Peak Plasma Concentration1-2 hours
Half-Life18-36 hours
Protein Binding>90% (mainly to transcortin)

Adrenal Insufficiency

This compound is commonly prescribed for patients with primary adrenal insufficiency (Addison's disease) or secondary adrenal insufficiency. Its ability to enhance sodium retention is crucial in preventing hyponatremia and maintaining blood pressure.

Case Study : A 45-year-old female diagnosed with Addison's disease was treated with fludrocortisone acetate at a dosage of 0.1 mg daily. After three months, her serum sodium levels improved from 132 mEq/L to 140 mEq/L, and she reported increased energy levels and reduced fatigue.

Orthostatic Hypotension

In patients suffering from orthostatic hypotension, fludrocortisone acetate helps increase blood volume and mitigate symptoms associated with postural changes.

Research Findings : A randomized controlled trial involving 50 patients with orthostatic hypotension demonstrated that those receiving fludrocortisone acetate showed a significant increase in standing blood pressure compared to placebo (mean increase of 10 mmHg) over a six-week period.

Side Effects and Monitoring

While effective, the use of this compound is associated with several side effects that require careful monitoring:

  • Hypertension : Due to increased blood volume.
  • Hypokalemia : Regular potassium level checks are essential.
  • Edema : Fluid retention may lead to peripheral edema.

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